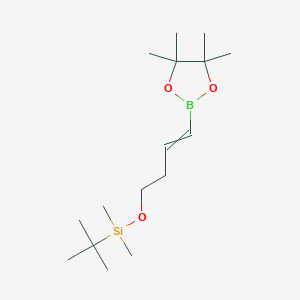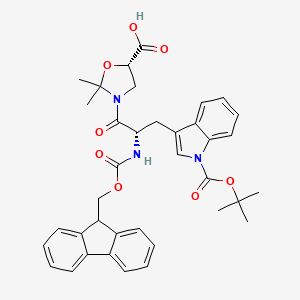
(S)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-2,2-dimethyloxazolidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-2,2-dimethyloxazolidine-5-carboxylic acid is a complex organic compound that features a combination of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions. The compound also contains a tryptophan derivative, which is an essential amino acid involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-2,2-dimethyloxazolidine-5-carboxylic acid typically involves multiple steps:
Protection of the Tryptophan Amino Group: The amino group of L-tryptophan is first protected using the tert-butoxycarbonyl (Boc) group.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is then introduced to protect the secondary amino group.
Formation of the Oxazolidine Ring: The oxazolidine ring is formed by reacting the protected tryptophan derivative with a suitable aldehyde or ketone under acidic conditions.
Final Coupling: The final step involves coupling the oxazolidine derivative with the carboxylic acid group under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the multiple protection and deprotection steps efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan moiety.
Reduction: Reduction reactions can target the oxazolidine ring or the fluorenylmethoxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of tryptophan.
Reduction: Reduced forms of the oxazolidine ring or Fmoc group.
Substitution: Substituted derivatives at the carbonyl carbon.
Scientific Research Applications
Chemistry
The compound is used in peptide synthesis as a building block for more complex peptides and proteins. Its protecting groups (Fmoc and Boc) are essential for selective reactions.
Biology
In biological research, the compound can be used to study protein-protein interactions and enzyme mechanisms. The tryptophan moiety allows for fluorescence-based assays.
Medicine
Potential applications in drug development, particularly in designing peptide-based therapeutics. The compound’s stability and reactivity make it suitable for various medicinal chemistry applications.
Industry
Used in the production of synthetic peptides for research and therapeutic purposes. The compound’s robust protecting groups ensure high yields and purity in industrial-scale synthesis.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Fmoc and Boc Groups: Protect amino acids during peptide synthesis, preventing unwanted side reactions.
Tryptophan Moiety: Involved in fluorescence-based assays and can interact with various biological targets.
Oxazolidine Ring: Provides stability and rigidity to the molecule, enhancing its suitability for peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
Uniqueness
- Combination of Protecting Groups : The simultaneous presence of Fmoc and Boc groups makes it highly versatile for peptide synthesis.
- Oxazolidine Ring : Adds stability and rigidity, which is not commonly found in similar compounds.
- Tryptophan Derivative : Provides unique fluorescence properties useful in biological assays.
This detailed article covers the essential aspects of (S)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-2,2-dimethyloxazolidine-5-carboxylic acid, from its synthesis to its applications and unique features
Properties
IUPAC Name |
(5S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-20-31(33(42)43)47-37(40,4)5)38-34(44)46-21-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43)/t29-,31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFFWLZYMVKHDX-SMCANUKXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N(C[C@H](O1)C(=O)O)C(=O)[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
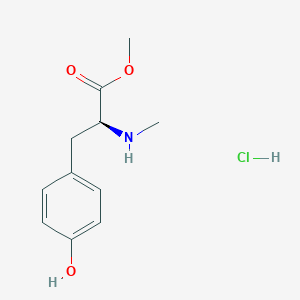
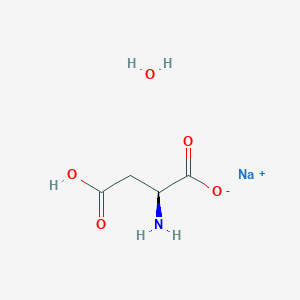
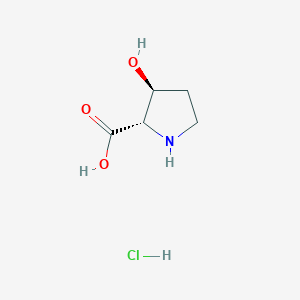
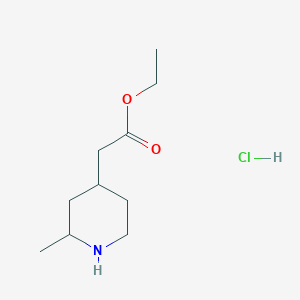
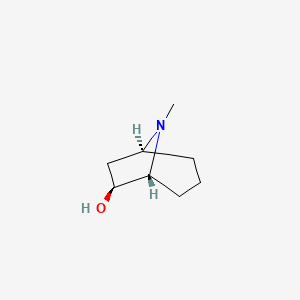
![5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride](/img/structure/B8020702.png)
![11-Oxa-2,4,9-triazatridecanoic acid,8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-, 1-(1,1-dimethylethyl) ester, (8S)-](/img/structure/B8020724.png)
![[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-tritylsulfanylpropan-2-yl]azanium;chloride](/img/structure/B8020729.png)
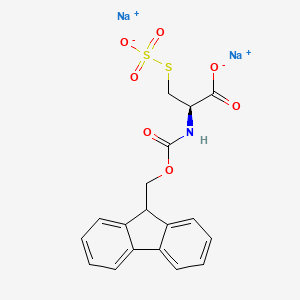
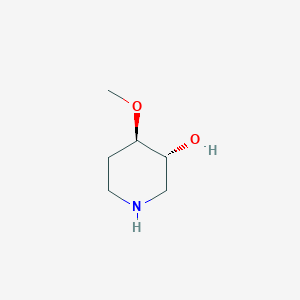
![5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine](/img/structure/B8020759.png)
![tert-butyl N-[(3S,4R)-4-Methoxypyrrolidin-3-yl]carbamate](/img/structure/B8020767.png)

